molecular formula C11H12N2O B8815241 4-Hydroxy-7-isopropylquinazoline

4-Hydroxy-7-isopropylquinazoline

Cat. No. B8815241
M. Wt: 188.23 g/mol
InChI Key: IFWLSJLOELEJLQ-UHFFFAOYSA-N
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Patent
US07910595B2

Procedure details

The product of Example 431D (0.579 g, 3.231 mmol) was reacted with formamide (1.3 mL) under a nitrogen atmosphere in a microwave (Personal Chemistry Emrys Creator, 300 W) at 150°C for 30 minutes. The cooled reaction gave a solid mass which was recrystallized from absolute ethanol (2 mL) to afford the title compound as an off-white solid (0.208 g, 1.105 mmol, 34%). 1H NMR (300 MHz, DMSO-D6) δ ppm 1.26 (d, J=6.99 Hz, 6 H) 2.91-3.21 (m, 1 H) 7.44 (dd, J=8.27, 1.65 Hz, 1 H) 7.50 (d, J=1.84 Hz, 1 H) 8.02-8.07 (m, 2 H) 12.15 (s, 1 H); MS (APCI) m/z 189 (M+H)+, 211 (M+Na)+.
Quantity
0.579 g
Type
reactant
Reaction Step One
Quantity
1.3 mL
Type
reactant
Reaction Step One
Yield
34%

Identifiers

REACTION_CXSMILES
[NH2:1][C:2]1[CH:10]=[C:9]([CH:11]([CH3:13])[CH3:12])[CH:8]=[CH:7][C:3]=1[C:4](O)=[O:5].[CH:14]([NH2:16])=O>>[CH:11]([C:9]1[CH:10]=[C:2]2[C:3]([C:4](=[O:5])[NH:16][CH:14]=[N:1]2)=[CH:7][CH:8]=1)([CH3:13])[CH3:12]

Inputs

Step One
Name
Quantity
0.579 g
Type
reactant
Smiles
NC1=C(C(=O)O)C=CC(=C1)C(C)C
Name
Quantity
1.3 mL
Type
reactant
Smiles
C(=O)N

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The cooled reaction
CUSTOM
Type
CUSTOM
Details
gave a solid mass which
CUSTOM
Type
CUSTOM
Details
was recrystallized from absolute ethanol (2 mL)

Outcomes

Product
Name
Type
product
Smiles
C(C)(C)C1=CC=C2C(NC=NC2=C1)=O
Measurements
Type Value Analysis
AMOUNT: AMOUNT 1.105 mmol
AMOUNT: MASS 0.208 g
YIELD: PERCENTYIELD 34%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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